5-epi Emtricitabine-13C,15N2 is a stable isotope-labeled variant of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. This compound is classified as an antiviral agent and falls under the category of metabolites and bioactive compounds. Its molecular formula is , with a molecular weight of approximately 250.23 g/mol. The compound is particularly significant in pharmacokinetic studies due to its isotopic labeling, which aids in tracing metabolic pathways and understanding drug interactions .
The synthesis of 5-epi Emtricitabine-13C,15N2 involves several chemical reactions that incorporate stable isotopes of carbon and nitrogen into the Emtricitabine structure. The general approach to synthesizing this compound includes:
Technical details regarding specific reaction conditions, catalysts, and purification methods are crucial for achieving high yields and purity in the final product .
The molecular structure of 5-epi Emtricitabine-13C,15N2 can be described using various chemical notation systems:
NC1=[15N][13C](=O)[15N](C=C1F)[C@@H]2CS[C@H](CO)O2InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+15-epi Emtricitabine-13C,15N2 participates in various chemical reactions typical for nucleoside analogs:
Technical details for these reactions include reaction conditions such as pH levels, temperature, and the presence of specific enzymes or catalysts that facilitate these processes .
The mechanism of action for 5-epi Emtricitabine-13C,15N2 is similar to that of its parent compound, Emtricitabine. It functions as a nucleoside analog that is incorporated into viral DNA during reverse transcription:
This mechanism effectively halts viral replication and reduces viral load in infected individuals .
The physical and chemical properties of 5-epi Emtricitabine-13C,15N2 include:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
5-epi Emtricitabine-13C,15N2 has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5